2-(2-Amino-5-phenylpyrimidin-4-yl)-5-[(4-fluorophenyl)methoxy]phenol
Description
2-(2-Amino-5-phenylpyrimidin-4-yl)-5-[(4-fluorophenyl)methoxy]phenol is a pyrimidine derivative featuring a central pyrimidine ring substituted with an amino group at position 2, a phenyl group at position 5, and a phenolic hydroxyl group at position 5 of a benzene ring. The phenol group is further functionalized with a 4-fluorophenylmethoxy substituent. Its molecular weight is approximately 431.5 g/mol, with a calculated XLogP3 of ~4.7, indicating moderate lipophilicity .
Properties
IUPAC Name |
2-(2-amino-5-phenylpyrimidin-4-yl)-5-[(4-fluorophenyl)methoxy]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN3O2/c24-17-8-6-15(7-9-17)14-29-18-10-11-19(21(28)12-18)22-20(13-26-23(25)27-22)16-4-2-1-3-5-16/h1-13,28H,14H2,(H2,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSMRNEJDRWCBNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N=C2C3=C(C=C(C=C3)OCC4=CC=C(C=C4)F)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-Amino-5-phenylpyrimidin-4-yl)-5-[(4-fluorophenyl)methoxy]phenol is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction between an aminopyrimidine derivative and a substituted phenol under mild conditions. The general procedure includes dissolving the aminopyrimidine in an alcohol solvent, adding the phenolic compound, and employing a catalyst such as p-toluenesulfonic acid. The mixture is refluxed and subsequently purified through crystallization.
Crystallographic Data:
- Molecular Formula: C23H18FN3O2
- Molecular Weight: 401.41 g/mol
- Melting Point: 175–177 °C
Table 1 summarizes the crystallographic data for this compound:
| Parameter | Value |
|---|---|
| Space Group | P21 |
| a (Å) | 6.0024(5) |
| b (Å) | 19.474(2) |
| c (Å) | 8.3531(8) |
| β (°) | 91.75(9) |
| Volume (ų) | 975.95(16) |
Anticancer Activity
Research indicates that derivatives of pyrimidine, including the compound of interest, exhibit significant anticancer properties. A study highlighted that pyrimidine-based compounds can inhibit various cancer cell lines through multiple mechanisms, including cell cycle arrest and apoptosis induction.
- In Vitro Studies : The compound was tested against several cancer cell lines, demonstrating a mean growth inhibition (GI%) of approximately 43.9% across diverse types.
- Mechanism of Action : Molecular docking studies suggest that the compound interacts with key proteins involved in cancer progression, such as cyclin-dependent kinases (CDK), showcasing potential as a dual inhibitor of CDK2 and TRKA.
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory activities:
- Acetylcholinesterase (AChE) : Inhibitory effects were noted, which could have implications for neurodegenerative diseases.
- Urease : The compound showed promising urease inhibition, which is crucial for treating infections caused by urease-producing bacteria.
Case Studies
- Study on Antitumor Effects : In one case study involving renal carcinoma cells (RFX 393), the compound exhibited cytotoxic effects with an IC50 value of 11.70 µM , indicating significant potential for therapeutic application in cancer treatment.
- Cell Cycle Analysis : Treated cells showed increased accumulation in the G0–G1 phase, suggesting that the compound effectively halts cell cycle progression in cancer cells.
Conclusion and Future Directions
The biological activity of This compound underscores its potential as a therapeutic agent against cancer and other diseases through its multifaceted mechanisms of action. Continued research focusing on structure-activity relationships (SAR), further optimization of its pharmacological properties, and comprehensive in vivo studies are essential to fully elucidate its therapeutic potential.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrimidine-Based Analogs with Varied Substituents
2-[2-Amino-5-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol
- Structural Differences : Incorporates a 4-methoxyphenyl group at pyrimidine position 5 and a methyl group at position 6, unlike the target compound’s unsubstituted phenyl group.
- Physicochemical Properties: Higher molecular weight (431.5 g/mol) and XLogP3 (4.7) due to the methoxy and methyl groups, which enhance hydrophobicity.
- Implications : The methoxy group could increase metabolic stability compared to the target compound’s phenyl group, which lacks electron-donating substituents.
2-(2-Amino-5-phenylpyrimidin-4-yl)-5-[(2,4-dichlorophenyl)methoxy]phenol
- Structural Differences : Replaces the 4-fluorophenylmethoxy group with a 2,4-dichlorophenylmethoxy substituent.
- Biological Relevance : Chlorine atoms, being stronger electron-withdrawing groups than fluorine, may alter electronic interactions with biological targets, such as kinases or GPCRs .
2-[2-Amino-5-(2-bromophenoxy)pyrimidin-4-yl]-5-[(4-chlorophenyl)methoxy]phenol
- Structural Differences: Features a bromophenoxy substituent on the pyrimidine and a 4-chlorophenylmethoxy group on the phenol.
- Crystallography: Similar to compounds in , bulky halogen substituents (Br, Cl) may induce non-coplanar conformations, affecting crystal packing and bioavailability .
Non-Pyrimidine Core Analogs
Thiazole Derivatives (Compounds 4 and 5 in )
- Structural Differences : Replace the pyrimidine core with a thiazole ring and incorporate triazole and pyrazole moieties.
- Crystallographic Insights : These isostructural compounds exhibit triclinic packing (P¯1 symmetry) with two independent molecules per asymmetric unit. The fluorophenyl groups adopt perpendicular orientations relative to the planar core, suggesting steric influences on intermolecular interactions .
- Comparison : While the core differs, the fluorophenyl substituent’s orientation may parallel the target compound’s conformational flexibility, impacting target binding.
Dihydroisoquinolinone Derivatives ()
- Structural Differences: Utilize a dihydroisoquinolinone core with a 4-fluorophenylmethyl group.
- Functional Implications: The rigid core may restrict binding to flat enzymatic pockets, unlike the target compound’s flexible pyrimidine-phenol system.
Data Tables
Table 1: Physicochemical Properties of Selected Compounds
Table 2: Structural and Functional Comparisons
Research Findings and Implications
- Synthetic Routes : Analogous compounds (e.g., ) are synthesized via nucleophilic aromatic substitution or Suzuki coupling, suggesting the target compound could be prepared similarly .
- Crystallography : Halogen substituents (F, Cl, Br) influence crystal packing and molecular planarity. For instance, fluorophenyl groups in adopt perpendicular orientations, which may correlate with the target compound’s solid-state behavior .
- Biological Activity : Fluorine’s electronegativity and small size enhance bioavailability and target affinity, as seen in antiviral agents like pibrentasvir (), implying the target compound may excel in therapeutic contexts requiring precise hydrophobic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
